molecular formula C10H9FO4 B2504209 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 914207-85-5

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B2504209
CAS No.: 914207-85-5
M. Wt: 212.176
InChI Key: KXOVSLMYWYSTAR-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a fluorinated benzopyran derivative. This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position of the benzopyran ring. It is a solid with a white to pale yellow color and is soluble in acidic and neutral solvents such as chloroform, methanol, and dimethyl sulfoxide, but insoluble in water .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of nebivolol, a β1 adrenoceptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in adrenergic signaling.

Cellular Effects

Given its role in the synthesis of nebivolol, it may influence cell function by modulating adrenergic signaling pathways .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its metabolites, such as nebivolol .

Metabolic Pathways

The metabolic pathways involving 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are not well-characterized. It is known to be a key intermediate in the synthesis of nebivolol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves chemical synthesis methods. One common approach is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This method consistently yields the desired compound in a 40-50% yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the chemical synthesis approach mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

    Reduction: Formation of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-methanol.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzopyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOVSLMYWYSTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)OC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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